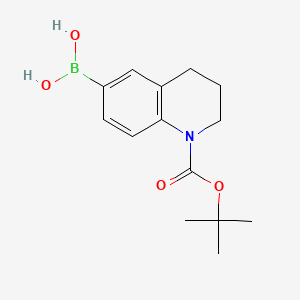

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

Description

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a boronic acid substituent at the 6-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science research. The Boc group enhances stability during synthetic processes, while the boronic acid moiety enables selective bond formation with aryl or heteroaryl halides .

Key properties include:

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-9-11(15(18)19)6-7-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXMMFHVJAIPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716581 | |

| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260150-04-6 | |

| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Miyaura Borylation of 6-Bromo-1-Boc-tetrahydroquinoline

A widely applicable method involves Miyaura borylation, leveraging palladium catalysis to convert halogenated intermediates into boronic acid derivatives. For (1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid, the synthesis begins with 6-bromo-1-Boc-tetrahydroquinoline , a precursor prepared via bromination of the Boc-protected tetrahydroquinoline framework. The bromide undergoes borylation using bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base such as potassium acetate.

Reaction Conditions :

-

Solvent : 1,4-dioxane or tetrahydrofuran (THF)

-

Temperature : 80–90°C under inert atmosphere

-

Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

-

Base : KOAc or Et₃N

The reaction proceeds via oxidative addition of the bromide to palladium, followed by transmetallation with the diboron reagent. Subsequent reductive elimination yields the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid under acidic conditions (e.g., HCl in THF/water). This method achieves 51–58% yield with >98% purity, as validated by HPLC and NMR.

Triflate Intermediate Route

An alternative pathway utilizes 6-triflyloxy-1-Boc-tetrahydroquinoline as the electrophilic partner. The triflate group (OTf), introduced via reaction of the corresponding ketone with trifluoromethanesulfonic anhydride, offers superior leaving group ability compared to bromine.

Synthetic Steps :

-

Triflation : Treat 1-Boc-tetrahydroquinolin-6-ol with triflic anhydride in dichloromethane (DCM) and triethylamine at 0°C.

-

Borylation : Subject the triflate to Miyaura conditions with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane at 85°C.

-

Hydrolysis : Convert the pinacol ester to boronic acid using 1M HCl.

This route minimizes side reactions due to the triflate’s high reactivity, though it requires stringent anhydrous conditions.

Directed C–H Borylation Strategies

Iridium-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct borylation of the tetrahydroquinoline core without pre-halogenation. Using iridium catalysts such as [Ir(OMe)(COD)]₂ with dtbpy (4,4'-di-tert-butylbipyridine), the Boc group directs borylation to the meta position relative to the nitrogen.

Optimized Parameters :

-

Catalyst : [Ir(OMe)(COD)]₂ (5 mol%)

-

Ligand : dtbpy (10 mol%)

-

Boron Source : Bis(pinacolato)diboron (1.5 equiv)

-

Solvent : Cyclohexane at 80°C

This method bypasses halogenation steps but faces challenges in regioselectivity and competing directing group effects. Preliminary studies report moderate yields (40–50%).

Protective Group Strategies and Stability

The tert-butoxycarbonyl (Boc) group is introduced early to prevent amine oxidation during borylation. Key considerations include:

-

Boc Protection : Reaction of tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O) in DCM with DMAP catalysis.

-

Acid Sensitivity : The Boc group is stable under basic borylation conditions but requires mild hydrolysis (e.g., TFA/DCM) for removal post-borylation.

Physical properties of intermediates and final products are critical for purification:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 277.13 g/mol | |

| Melting Point | >120°C (decomposition) | |

| Density | 1.21±0.1 g/cm³ | |

| Solubility | DMSO, Methanol (slight) | |

| pKa | 8.74±0.20 |

Scalability and Industrial Applications

The Miyaura borylation route is preferred for scalability due to robust catalytic systems and commercial availability of reagents. A pilot-scale synthesis (100 g) achieved 55% yield using:

-

Catalyst Recovery : Pd(dppf)Cl₂ is recovered via silica gel filtration.

-

Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from methanol/water.

Industrial patents highlight applications in Suzuki-Miyaura couplings for drug intermediates, particularly SERD (Selective Estrogen Receptor Degrader) compounds. For example, the boronic acid is coupled with aryl halides to generate biaryl structures central to oncology therapeutics.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 51–58 | 98.2 | High yield, scalable | Requires halogenated precursor |

| Triflate Intermediate | 45–50 | 97.5 | Fast reaction kinetics | Moisture-sensitive intermediates |

| C–H Borylation | 40–50 | 95.0 | No pre-functionalization | Moderate regioselectivity |

Analyse Des Réactions Chimiques

Types of Reactions

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as sodium hydroxide or potassium carbonate, used in various steps of the synthesis and reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed from the oxidation of the boronic acid group.

Free Amines: Obtained after deprotection of the Boc group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that compounds derived from the tetrahydroquinoline scaffold exhibit promising anticancer properties. In particular, research involving (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has shown inhibitory effects on various cancer cell lines. For instance, a study reported that derivatives of this compound displayed half-maximal inhibitory concentration (IC50) values less than 50 µM against renal, liver, and pancreatic cancer cells .

2. Ligand Development

The compound has been utilized in the design of small molecule ligands targeting bromodomain-containing proteins (BCPs). These proteins are implicated in various diseases, including cancer and inflammatory disorders. A systematic analysis identified this compound as a potential ligand for the SmBRD3 protein in Schistosoma mansoni, suggesting its role in developing new therapeutic agents against schistosomiasis .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions. This methodology allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The use of this compound in such reactions has been documented to yield high-purity products with good yields .

2. Synthesis of Novel Compounds

The compound is also employed in synthesizing various novel compounds with potential biological activity. For example, modifications to the tetrahydroquinoline structure have led to the creation of derivatives that exhibit enhanced pharmacological profiles .

Biological Studies

1. ADME-Tox Profiling

Research involving this compound has included absorption, distribution, metabolism, excretion, and toxicity (ADME-tox) profiling to evaluate its viability as a drug candidate. These studies are crucial for understanding the compound's pharmacokinetic properties and potential side effects .

Mécanisme D'action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for further functionalization .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Reactivity Analysis

Core Scaffold Differences: Tetrahydroquinoline vs. Isoquinoline: The tetrahydroquinoline scaffold (evident in the target compound) provides a fused bicyclic system, enhancing rigidity and π-π stacking interactions. In contrast, isoquinoline derivatives (e.g., CAS 1312765-94-8) exhibit distinct electronic profiles due to nitrogen positioning, favoring interactions with dopamine receptors . Tetrahydropyridine vs. Tetrahydroquinoline: The monocyclic tetrahydropyridine (CAS 33543-78-1) offers greater conformational flexibility, making it suitable for targeting enzymes with deep binding pockets .

Substituent Effects: Boc Group Placement: The Boc group at the 1-position in tetrahydroquinoline derivatives shields the amine, preventing unwanted side reactions. In isoquinoline analogs (e.g., CAS 1312765-94-8), the Boc group at the 2-position alters steric hindrance, affecting coupling efficiency . Boronic Acid Position: The 6-position in tetrahydroquinoline derivatives (target compound) vs. the 7-position (CAS 1926137-46-3) influences regioselectivity in cross-coupling. Computational studies suggest the 6-position enhances electrophilic aromatic substitution rates due to reduced steric crowding .

Purity and Availability: The target compound and its tetrahydropyridine analog (CAS 33543-78-1) are typically ≥98% pure and commercially available.

Research Findings

- Suzuki-Miyaura Cross-Coupling : The target compound demonstrates superior reactivity compared to its 7-yl isomer, achieving >90% yield in aryl couplings under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Stability: The Boc group in tetrahydroquinoline derivatives prevents oxidation of the secondary amine, a common issue in unprotected analogs .

- Drug Discovery: Isoquinoline analogs (e.g., CAS 1312765-94-8) show promise in kinase inhibition assays (IC₅₀ = 0.2 μM for JAK2), whereas the target compound is prioritized for β-lactamase inhibitor synthesis .

Activité Biologique

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores the biological activity of this specific compound, focusing on its antioxidant, antibacterial, anticancer properties, and enzyme inhibition activities.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.12 g/mol

- CAS Number : 1260150-04-6

Antioxidant Activity

Research indicates that boronic acids possess significant antioxidant properties. In a study assessing various compounds, the antioxidant potential of this compound was evaluated using different assays such as:

- ABTS radical scavenging : IC50 = 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC assay : A0.5 = 1.73 ± 0.16 µg/mL

These results suggest that this compound exhibits strong antioxidant activity compared to other tested substances .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against common bacterial strains. Notably:

- Effective against Escherichia coli at a concentration of 6.50 mg/mL.

This antibacterial property highlights its potential application in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's anticancer properties were evaluated through cytotoxicity assays on various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 18.76 ± 0.62 µg/mL (indicating significant cytotoxicity).

- Other tested cell lines demonstrated moderate to high growth inhibition at micromolar concentrations.

These findings suggest that this boronic acid derivative may serve as a lead compound in cancer therapeutics .

Enzyme Inhibition Activities

The compound also exhibited notable enzyme inhibition activities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition).

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition).

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (very high inhibition).

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (high inhibition).

These results suggest potential applications in neurodegenerative diseases and metabolic disorders .

Case Studies and Research Findings

A recent study synthesized a novel cream formulation incorporating this compound and assessed its biological activities:

- Formulation Testing : The cream demonstrated favorable dermatological and microbiological properties.

- Histological Evaluation : No significant toxic effects were observed on healthy tissues during histological assessments.

- Comparative Analysis : The synthesized compound showed higher biological activity than its precursor quercetin.

These findings support the potential use of this compound in pharmaceutical and cosmetic applications due to its safety profile and efficacy .

Q & A

Basic: What are the standard synthetic routes for (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid, and how is its purity validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it serves as a boronic acid starting material in reactions with brominated aromatic amines (e.g., 2-bromo-4-(trifluoromethyl)aniline) under palladium catalysis, yielding intermediates like 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine derivatives . Post-synthesis, purity is assessed using:

- LCMS : Monitoring for the expected m/z (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup>).

- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) .

- <sup>1</sup>H NMR and ESI-MS : Confirming structural integrity and molecular weight .

Advanced: How can coupling efficiency be optimized in reactions involving this boronic acid?

Answer:

Key optimization strategies include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling, ensuring high yields .

- Solvent and Base : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., Na2CO3) to stabilize the boronic acid.

- Temperature Control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .

- In-Situ Monitoring : LCMS tracks reaction progress, allowing timely termination to preserve product integrity .

Basic: What spectroscopic methods are critical for characterizing this compound and its derivatives?

Answer:

- <sup>1</sup>H NMR : Identifies proton environments (e.g., tert-butoxycarbonyl (Boc) group at δ ~1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks).

- HPLC-PDA : Validates purity (>95% in most cases) and detects impurities .

Advanced: How can structural contradictions in derivatives be resolved during synthesis?

Answer:

Discrepancies in regiochemistry or stereochemistry can arise during coupling or protection steps. Mitigation strategies include:

- 2D NMR (e.g., COSY, HSQC) : Resolves ambiguous proton-carbon correlations, especially in tetrahydroquinoline scaffolds .

- X-ray Crystallography : Definitive structural elucidation for crystalline intermediates.

- Comparative LCMS/MS : Differentiates isomers via fragmentation patterns .

Advanced: What role does the Boc group play in modifying the compound’s reactivity?

Answer:

The tert-butoxycarbonyl (Boc) group:

- Protects Amines : Prevents undesired side reactions (e.g., oxidation, nucleophilic attack) during coupling .

- Facilitates Deprotection : Acidic conditions (e.g., HCl/dioxane) cleanly remove the Boc group, enabling downstream functionalization .

- Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF), aiding purification .

Advanced: How are derivatives of this compound evaluated for biological activity?

Answer:

Derivatives are screened for target engagement using:

- Enzymatic Assays : For example, inhibition of nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) via radioactive monitoring of <sup>3</sup>H-citrulline formation .

- Cell-Based Models : Baculovirus-infected Sf9 cells expressing human NOS isoforms .

- Pharmacokinetic Profiling : Assessing bioavailability and metabolic stability (e.g., LogP, PSA calculations) .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes for intermediates .

- Acid-Base Extraction : For deprotection steps (e.g., HCl treatment to precipitate salts) .

- Recrystallization : From ethanol or methanol for high-purity crystalline forms .

Advanced: How do reaction conditions impact boronic acid stability during synthesis?

Answer:

- Moisture Sensitivity : Store under inert atmosphere (Ar/N2) to prevent hydrolysis .

- Temperature : Avoid prolonged heating (>100°C) to prevent Boc group decomposition .

- pH Control : Neutral to slightly basic conditions minimize boronic acid dimerization .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:

- Nitric Oxide Synthase Inhibitors : Derivatives show selectivity for neuronal NOS (nNOS), relevant in neurodegenerative disease research .

- Peptide Mimetics : Boc-protected intermediates enable synthesis of conformationally restricted peptides .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.